Cortistatin-29 (1-13) is a peptide derived from the rat, specifically known for its high homology to somatostatin. This compound is classified as a neuropeptide and is recognized for its anti-inflammatory properties. Cortistatin-29 plays a significant role in various physiological processes, including modulation of neurotransmission and immune responses. It is synthesized from preprocortistatin through a series of enzymatic cleavages, leading to its functional form.
Cortistatin-29 (1-13) is synthetically produced and has been characterized under the CAS Number 1815618-17-7. The peptide is part of the cortistatin family, which shares structural similarities with somatostatin, a well-known neuropeptide involved in the inhibition of hormone secretion and neurotransmission. Cortistatin-29 is primarily studied for its potential applications in neuroscience and immunology due to its modulatory effects on both systems .
The synthesis of Cortistatin-29 typically involves solid-phase peptide synthesis (SPPS), a widely used technique that allows for the stepwise addition of amino acids to create peptides. The process begins with the attachment of a protected amino acid to a solid support resin, followed by deprotection and coupling steps to add subsequent amino acids. This method ensures high purity and yield of the final product.
The sequence of Cortistatin-29 is as follows:
Cortistatin-29 exhibits a complex three-dimensional structure typical of neuropeptides. The presence of disulfide bonds plays a crucial role in maintaining its conformation, which is essential for its biological activity.
The molecular formula for Cortistatin-29 is , indicating its composition includes carbon, hydrogen, nitrogen, oxygen, and sulfur. The molecular weight is approximately 637.81 g/mol .
Cortistatin-29 can participate in various biochemical reactions typical of peptide compounds. These include:
The stability of Cortistatin-29 in biological systems is influenced by its amino acid composition and structural features. The disulfide bond formation enhances its resistance to enzymatic degradation compared to linear peptides .
Cortistatin-29 exerts its effects primarily through receptor-mediated pathways. It binds to somatostatin receptors located on neuronal and immune cells, leading to several downstream effects:
Data indicates that cortistatin's action can lead to significant changes in neuronal signaling and immune responses .
Cortistatin-29 is typically presented as a white to off-white powder when synthesized. It is soluble in water and other polar solvents but may exhibit limited solubility in non-polar solvents.
Key chemical properties include:
Relevant analyses suggest that maintaining proper storage conditions (e.g., lyophilization) can preserve the integrity and functionality of cortistatin .
Cortistatin-29 has several scientific applications:
Cortistatin was first identified in 1996 during screening experiments designed to discover novel neuropeptides expressed in the rat cortex. Molecular characterization revealed two primary bioactive forms: the full-length Cortistatin-29 and its truncated counterpart Cortistatin-14, generated through proteolytic cleavage at distinct arginine residues. The human cortistatin gene (designated CORT) resides on chromosome 1p36.22 and encodes a 105-amino acid precursor protein that undergoes similar processing to yield bioactive peptides. Evolutionary analysis demonstrates that cortistatin and somatostatin share a common ancestral gene but diverged early in vertebrate evolution, leading to distinct functional specializations despite retained structural similarities. This divergence is particularly evident in teleost fishes, where additional somatostatin-like peptides (somatostatin 3–6) emerged via chromosome duplications during early vertebrate tetraploidization events (2R) and subsequent teleost-specific genome duplication (3R) [2] [6] [9].
The identification of a sixth somatostatin receptor subtype (SSTR6) in teleost fishes, the spotted gar (Lepisosteus oculatus), and the coelacanth (Latimeria chalumnae) provides crucial context for understanding cortistatin evolution. Genomic analyses reveal that two ancestral SSTR-bearing chromosome regions duplicated during basal vertebrate tetraploidizations, generating distinct receptor lineages: one producing SSTR2, SSTR3, and SSTR5, and the other yielding SSTR1, SSTR4, and SSTR6. While SSTR6 was subsequently lost in tetrapods and SSTR4 in teleosts, the receptor diversity underscores the complex evolutionary landscape in which cortistatin isoforms function. Cortistatin-29 represents an evolutionarily conserved ligand within this system, with its truncated fragments exhibiting species-specific functional adaptations [2].
Cortistatin-29 (1-13) (rat) is a defined N-terminal fragment of the full-length Cortistatin-29 peptide. Its primary structure consists of the sequence: Pyr-Glu-Arg-Pro-Pro-Leu-Gln-Gln-Pro-Pro-His-Arg-Asp (where "Pyr" indicates a pyroglutamyl residue), corresponding to the first 13 amino acids of rat Cortistatin-29. This sequence is represented by the molecular formula C~68~H~105~N~23~O~21~ and a molecular weight of 1580.7 Da. The peptide exists as a trifluoroacetate salt in research preparations and maintains structural stability when stored at -20°C ± 5°C [1] [7].
Table 1: Structural Characteristics of Cortistatin-29 (1-13) (rat)
Characteristic | Detail |
---|---|
Full Sequence | Pyr-Glu-Arg-Pro-Pro-Leu-Gln-Gln-Pro-Pro-His-Arg-Asp |
One-Letter Code | Glp-ERPPLQQPPHRD |
Molecular Formula | C~68~H~105~N~23~O~21~ |
Molecular Weight | 1580.7 Da |
Precursor | Cortistatin-29 (rat) |
Salt Form | Trifluoroacetate |
Storage Conditions | -20°C ± 5°C |
Cortistatin isoforms belong to the somatostatin-like neuropeptide superfamily, characterized by conserved structural motifs essential for receptor recognition. Both cortistatin and somatostatin possess a central FWKT tetrapeptide sequence critical for receptor binding. However, the N-terminal regions exhibit significant divergence, potentially explaining their distinct biological profiles. While somatostatin requires a cyclic disulfide bridge (between Cys~17~ and Cys~28~ in human cortistatin-29) for full biological activity, the linear structure of Cortistatin-29 (1-13) suggests its functional properties derive from distinct structural determinants. This fragment lacks the C-terminal region necessary for high-affinity binding to somatostatin receptors, indicating potential interactions with alternative receptor systems. Evolutionary pressure has conserved the cortistatin-29 sequence across rodents and humans, though functional differences in receptor specificity have emerged between species [3] [6] [7].
The functional specialization between cortistatin isoforms represents a key area of neuropeptide research. While both cortistatin-14 and cortistatin-29 derive from the same precursor, they exhibit distinct physiological roles mediated through different receptor systems. Cortistatin-14 demonstrates high-affinity binding to all five somatostatin receptors (SSTR1-5) and the ghrelin receptor (GHSR1α), enabling its involvement in diverse processes including sleep modulation, locomotor activity reduction, and neuroprotection. By contrast, the truncated form Cortistatin-29 (1-13) operates through divergent pathways due to the absence of the C-terminal region required for classical somatostatin receptor activation [4] [6] [10].
Table 2: Functional Comparison of Cortistatin Isoforms in Rodent Models
Functional Domain | Cortistatin-14 | Cortistatin-29 (1-13) |
---|---|---|
Receptor Specificity | Binds all SSTR subtypes and GHSR1α | Likely interacts with non-canonical receptors |
Antidepressant Effects | Mediated via ghrelin and GABA~A~ receptors | Not characterized |
Anticonvulsant Actions | Dependent on SSTR2 and SSTR3 receptors | Unknown mechanism |
Neuroprotective Role | Protects BBB integrity, modulates endothelial function | Structural fragment with undetermined neuroactivity |
Immune Modulation | Suppresses pro-inflammatory cytokine production | Limited information |
Research demonstrates that intracerebroventricular administration of cortistatin-14 produces rapid antidepressant-like effects in mouse models of depression, as evidenced by reduced immobility time in forced swim tests and tail suspension tests. These effects critically depend on ghrelin receptor activation and GABA~A~ receptor signaling pathways, as they are abolished by pretreatment with the ghrelin receptor antagonist [D-Lys3]GHRP-6 and GABA~A~ antagonists. Conversely, administration of somatostatin receptor antagonists (e.g., c-SOM) does not block these antidepressant effects, highlighting the receptor-specific nature of cortistatin-14's actions. Furthermore, cortistatin-14 administration significantly reverses stress-induced decreases in brain-derived neurotrophic factor expression in the hippocampus and cortex, suggesting neurotrophic involvement in its antidepressant mechanism [4].
In seizure models, cortistatin-14 exhibits potent anticonvulsant properties mediated exclusively through somatostatin receptors SSTR2 and SSTR3. Antagonism of either receptor subtype completely abolishes cortistatin-14's protective effects against pilocarpine-induced seizures. Notably, studies in ghrelin receptor knockout mice demonstrate preserved anticonvulsant efficacy of cortistatin-14, confirming that this activity operates independently of ghrelin signaling pathways. The distinct receptor utilization patterns between functional domains (antidepressant vs. anticonvulsant) illustrates the complex neuropharmacology of this neuropeptide [10].
Beyond neurological functions, cortistatin plays a crucial role in maintaining blood-brain barrier integrity. Cortistatin-deficient mice exhibit increased BBB permeability, tight junction breakdown, and dysregulated endothelial immune responses. Both cortistatin-14 and presumably longer isoforms contribute to endothelial stability through modulation of extracellular matrix remodeling, angiogenesis pathways, and response to oxygen-glucose deprivation. This protective function extends to neuroinflammatory and neurodegenerative conditions where BBB compromise exacerbates disease pathology [5].
While the full-length Cortistatin-29 retains biological activities overlapping with cortistatin-14, the specific functions of its (1-13) fragment remain incompletely characterized. Current evidence suggests this fragment may represent a structural domain with distinct signaling properties rather than merely an inactive metabolite. Research priorities include elucidating potential receptors for this fragment and determining whether it contributes to the pleiotropic actions observed for the full-length peptide, particularly in neuroprotection and immune modulation where its parent molecule demonstrates significant efficacy [5] [7].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0